molecular formula C8H11N5O B3055185 6-propoxy-9H-purin-2-amine CAS No. 6331-91-5

6-propoxy-9H-purin-2-amine

Cat. No.: B3055185
CAS No.: 6331-91-5
M. Wt: 193.21 g/mol
InChI Key: WWMYHQCOEFJVFT-UHFFFAOYSA-N
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Scientific Research Applications

6-Propoxy-9H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “Purine, 2-amino-6-propoxy-”. Given the wide range of biological activities associated with purine derivatives, this compound could be of interest in the development of new pharmaceuticals or bioactive compounds .

Preparation Methods

The synthesis of 6-propoxy-9H-purin-2-amine typically involves a series of organic reactions. One common method includes the reaction of 6-chloro-9H-purin-2-amine with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

6-Propoxy-9H-purin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically purine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4). These reactions often result in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the propoxy group can be replaced by other nucleophiles such as amines or thiols.

Mechanism of Action

The mechanism of action of 6-propoxy-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by binding to these targets and modulating their activity. The exact pathways involved are still under investigation, but it is known to affect purine metabolism and related biochemical processes .

Comparison with Similar Compounds

6-Propoxy-9H-purin-2-amine can be compared with other purine derivatives, such as:

    6-Chloro-9H-purin-2-amine: This compound is similar in structure but has a chlorine atom instead of a propoxy group. It is used as a precursor in the synthesis of this compound.

    6-Methoxy-9H-purin-2-amine: This compound has a methoxy group instead of a propoxy group. It exhibits different chemical reactivity and biological activity.

    6-Ethoxy-9H-purin-2-amine: Similar to this compound but with an ethoxy group. .

Properties

IUPAC Name

6-propoxy-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMYHQCOEFJVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212701
Record name Purine, 2-amino-6-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-91-5
Record name Purine, 2-amino-6-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine, 2-amino-6-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (0.68 g, 29.5 mmol Aldrich lot #9621CL) was added in portions to anhydrous propanol (25 mL). Upon complete dissolution 2-amino-6-chloropurine (1 g, 5.9 mmol, Sigma lot #69F4064) was added and the reaction heated in an 85° C. oil bath under a nitrogen atmosphere for 20 hours. The solution was cooled and neutralized with Dowex 50W×12 (H+ form) (BioRad, 140-270 mesh), an acidic ion exchange resin. The resin was filtered, the filtrate collected and adsorbed onto silica gel column and eluted with CHCl3 /MeOH (9:1, v/v). Combination and evaporation of appropriate fractions gave 0.89 g of slightly impure material. Adsorption of this material onto silica gel followed by elution with EtOAc/MeOH (10:1, v/v) gave, after evaporation of combined product fractions, 0.76 g, (3.9 mmol; 67%). mp=198°-200° C.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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